molecular formula C17H15NO B1614048 2'-Cyano-3-(2-methylphenyl)propiophenone CAS No. 898789-22-5

2'-Cyano-3-(2-methylphenyl)propiophenone

Cat. No.: B1614048
CAS No.: 898789-22-5
M. Wt: 249.31 g/mol
InChI Key: YVBDJLIVTBNCMX-UHFFFAOYSA-N
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Description

2’-Cyano-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It is characterized by the presence of a cyano group (-CN) and a methylphenyl group attached to a propiophenone backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-3-(2-methylphenyl)propiophenone typically involves the reaction of 2-methylbenzaldehyde with a suitable nitrile compound under basic conditions. One common method is the Knoevenagel condensation reaction, where 2-methylbenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the desired product .

Industrial Production Methods

Industrial production of 2’-Cyano-3-(2-methylphenyl)propiophenone may involve large-scale Knoevenagel condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Cyano-3-(2-methylphenyl)propiophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The methylphenyl group contributes to the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

    2’-Cyano-3-(3-methylphenyl)propiophenone: Similar structure with a different position of the methyl group.

    2’-Cyano-3-(4-methylphenyl)propiophenone: Another positional isomer with the methyl group in the para position.

Uniqueness

2’-Cyano-3-(2-methylphenyl)propiophenone is unique due to the specific position of the methyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

2-[3-(2-methylphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDJLIVTBNCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644008
Record name 2-[3-(2-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-22-5
Record name 2-[3-(2-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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